N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2S/c15-11-7-5-10(6-8-11)9-16-14-17-12-3-1-2-4-13(12)18-14/h1-8H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMCXRXWSMGGDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923893-82-7 | |
| Record name | N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with 4-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
The benzothiazole scaffold, including derivatives like N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine, has been extensively studied for its antimicrobial properties. Compounds with this structure have shown significant activity against various bacterial strains.
- Mechanism of Action : The presence of the fluorophenyl group enhances the lipophilicity and membrane permeability of the compound, which is crucial for its antibacterial activity. In vitro studies have demonstrated that derivatives exhibit potent inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 20 to 40 μg/mL against common pathogens, indicating strong antimicrobial potential compared to standard antibiotics .
Anticancer Properties
Research indicates that this compound may possess anticancer properties due to its ability to induce apoptosis in cancer cells.
- Cell Line Studies : In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, with IC50 values significantly lower than those of conventional chemotherapeutics like doxorubicin .
- Mechanism of Action : The compound's mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation .
Neuroprotective Effects
The neuroprotective potential of benzothiazole derivatives has been explored, particularly in the context of neurodegenerative diseases.
- Alzheimer's Disease Models : this compound has been investigated for its ability to inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease. Preclinical studies suggest that it may enhance cognitive function by protecting neuronal cells from oxidative stress .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Analog: N-(4-Fluorophenyl)-1,3-Benzothiazol-2-amine
- Key Difference : The benzyl group in the target compound is replaced by a direct 4-fluorophenyl substitution.
- Impact: The absence of the methylene bridge reduces flexibility and may limit binding to sterically constrained targets.
Thiazole-Based Analog: Benzyl-[4-(4-Fluorophenyl)-2-Thiazolyl]amine
- Structure: Features a thiazole ring (non-fused) with a 4-fluorophenyl group at position 4 and a benzylamine at position 2.
- This compound (MFCD00128393) has a molecular weight of 284.35 g/mol and may exhibit different pharmacokinetic properties .
Antimicrobial Thiazole Derivative: N-(3-Chloro-2-Methylphenyl)-4-(4-Fluorophenyl)-1,3-Thiazol-2-amine
- Activity : Demonstrated antibacterial efficacy against Staphylococcus aureus and Escherichia coli (MIC: 8–16 µg/mL) .
- Structural Insight : The 4-fluorophenyl group at thiazole position 4 enhances electronic effects, while the 3-chloro-2-methylphenyl substitution on the amine may improve membrane penetration. The benzothiazole analog could offer enhanced activity due to its fused ring system .
Benzofuran-Benzothiazole Hybrid: N-[(1Z)-1-(Benzofuran-2-yl)Ethylidene]-1,3-Benzothiazol-2-amine
- Structure : A benzothiazole-amine conjugated to a benzofuran-derived Schiff base.
- Activity : Exhibited moderate antimicrobial activity (e.g., against Candida albicans). The benzofuran moiety introduces additional hydrogen-bonding sites, but the target compound’s 4-fluorobenzyl group may offer superior metabolic stability .
Anticancer Benzothiazole Derivatives
- Examples: Compounds like N-(6-Amino-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide (CBK277756) and N-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide (CBK277775) show nitro-group-mediated redox cycling for cytotoxicity. The target compound’s 4-fluorobenzyl group lacks a nitro moiety but may still inhibit kinases or proteasomes via hydrophobic interactions .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Calculated based on formula C₁₄H₁₁FN₂S.
Key Insights
- Benzothiazole vs. Thiazole: Benzothiazole’s fused ring system offers stronger aromatic interactions, likely enhancing binding affinity in biological targets compared to monocyclic thiazoles .
- Synthetic Flexibility : The amine group at position 2 allows diverse functionalization, enabling tailored modifications for specific therapeutic applications .
Biological Activity
N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine is a compound that belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a benzothiazole core with a fluorophenyl substituent. Its chemical structure can be represented as follows:
IUPAC Name: this compound
Molecular Formula: C14H11FN2S
CAS Number: 923893-82-7
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to modulate the activity of enzymes and receptors involved in critical cellular pathways. The specific mechanisms include:
- Enzyme Inhibition: The compound may inhibit matrix metalloproteinases (MMPs), which are involved in extracellular matrix remodeling and are implicated in various diseases, including cancer and inflammatory conditions .
- Antioxidant Activity: Research indicates that derivatives of benzothiazole exhibit antioxidant properties, which can protect cells from oxidative stress .
Anticancer Properties
This compound has been investigated for its potential anticancer effects. Studies suggest that compounds with similar structures can inhibit tumor cell proliferation. For instance, related benzothiazole derivatives have shown significant antiproliferative activity against various cancer cell lines, with IC50 values indicating strong inhibitory effects .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Benzothiazole derivatives have been reported to exhibit antibacterial and antifungal activities. In vitro assays demonstrated that certain derivatives effectively inhibited the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .
Case Studies and Research Findings
A series of studies have evaluated the biological activities of benzothiazole derivatives, including this compound:
- Anticancer Screening:
- Antimicrobial Evaluation:
- Inflammation Studies:
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 Value (μM) |
|---|---|---|
| N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine | Anticancer | 10.5 |
| 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | Antimicrobial | 15.0 |
| N-(4-Methoxyphenyl)-benzothiazole | Antioxidant | 25.0 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine, and how can reaction conditions be optimized for high yield?
- Methodology : The synthesis of benzothiazole derivatives typically involves cyclization of thioamide precursors or condensation reactions. For example, refluxing with polar aprotic solvents (e.g., DMF or DMSO) under nitrogen atmosphere improves reaction rates and purity . Temperature control (e.g., maintaining 90–110°C) and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of amine to thiol) are critical to minimize side products. Purification via column chromatography using hexane/ethyl acetate gradients (3:1 to 1:1) is recommended .
Q. How can NMR and IR spectroscopy be employed to confirm the structural integrity of this compound?
- Methodology :
- 1H NMR : Look for characteristic signals:
- Aromatic protons in the benzothiazole ring (δ 7.2–8.1 ppm, multiplet).
- Fluorophenyl methylene (-CH2-) protons (δ 4.3–4.6 ppm, singlet due to deshielding by fluorine).
- NH protons (δ 8.5–9.0 ppm, broad, exchangeable with D2O) .
- IR : Key peaks include C=N stretching (~1620 cm⁻¹), C-S (benzothiazole, ~690 cm⁻¹), and N-H bending (~1550 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodology :
- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values. Fluorinated benzothiazoles often exhibit enhanced membrane permeability .
Advanced Research Questions
Q. How does the 4-fluorobenzyl substituent influence binding affinity to enzymatic targets?
- Methodology :
- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with targets like kinases or cytochrome P450 enzymes. The fluorine atom’s electronegativity enhances hydrogen bonding and hydrophobic interactions .
- SAR Studies : Compare analogs (e.g., chloro, methoxy substituents) to quantify fluorine’s role in potency. Fluorine’s small size and high electronegativity reduce metabolic degradation, improving bioavailability .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodology :
- Meta-Analysis : Normalize data using standardized units (e.g., μM IC50) and account for variables like cell line passage number, serum concentration, and assay duration .
- Orthogonal Validation : Confirm enzyme inhibition (e.g., via fluorogenic substrates) and cross-validate with in silico predictions .
Q. How can metabolic stability and metabolite identification be assessed for this compound?
- Methodology :
- Liver Microsome Assays : Incubate with human/rat liver microsomes (37°C, NADPH cofactor) and analyze via LC-MS/MS. Major metabolites often result from oxidation of the benzothiazole ring or demethylation .
- CYP450 Inhibition Screening : Use fluorescent probes (e.g., CYP3A4) to identify metabolic pathways and potential drug-drug interactions .
Q. What computational approaches predict its pharmacokinetic properties?
- Methodology :
- ADME Prediction : Tools like SwissADME calculate logP (lipophilicity), topological polar surface area (TPSA), and blood-brain barrier permeability. The 4-fluorobenzyl group increases logP (~2.8), suggesting moderate CNS penetration .
- MD Simulations : Simulate binding dynamics over 100 ns to assess target residence time and conformational stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
